4-Methylstyrene
Overview
Description
4-Methylstyrene: 4-Vinyltoluene , is an organic compound with the chemical formula C9H10 . It is a clear, colorless to light yellow liquid with an aromatic odor. This compound is a derivative of styrene, where a methyl group is substituted at the para position of the benzene ring. It is primarily used as a monomer in the production of polyesters and plastics, as well as an intermediate in paint and coating additives .
Scientific Research Applications
4-Methylstyrene has a wide range of applications in scientific research:
Safety and Hazards
4-Methylstyrene is flammable and may cause skin and eye irritation . It is harmful if inhaled and may cause damage to organs through prolonged or repeated exposure . It is advised to use personal protective equipment, avoid breathing vapors, and ensure adequate ventilation when handling this compound .
Relevant Papers
A paper titled “Structure and barrier to internal rotation of this compound in the S0- and S1-state” provides insights into the molecular structure of this compound . Another paper, “Initiation mechanisms and kinetic analysis of the isothermal decomposition of poly (α-methylstyrene): a ReaxFF molecular dynamics study”, discusses the thermal decomposition initiation mechanisms and kinetics of poly (α-methylstyrene) .
Mechanism of Action
Target of Action
4-Methylstyrene, also known as P-Methylstyrene, is primarily used as a monomer for polyesters and in plastics production . It is also used as an intermediate in paint and coating additives . The primary targets of this compound are the enzymes involved in its metabolic pathways, which are responsible for its breakdown and conversion into other useful compounds .
Mode of Action
The mode of action of this compound involves its interaction with various enzymes in its metabolic pathways. The compound undergoes various chemical reactions, including oxidation and polymerization, under the action of these enzymes
Biochemical Pathways
This compound can be degraded by various microorganisms under aerobic and anaerobic conditions . Several peripheral pathways are employed, yielding few central intermediates such as 3-vinylcatechol, phenylacetic acid, benzoic acid, or 2-ethylhexanol . One specific pathway, designated as side-chain oxygenation, has been reported for the styrene degradation among microorganisms . This pathway involves enzymes like styrene monooxygenase, styrene oxide isomerase, and phenylacetaldehyde dehydrogenase .
Pharmacokinetics
It is known that the compound is slightly miscible with water , which may influence its bioavailability and distribution in the body
Result of Action
The result of this compound’s action is the production of various valuable compounds through its metabolic pathways. These include polyesters, plastics, and intermediates for paint and coating additives . The compound’s action also results in its breakdown and removal from the environment, contributing to the bioremediation of styrene-contaminated sites .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its vapor pressure is less than 1 mm Hg at 20 °C , indicating that it can easily evaporate at room temperature. This could affect the compound’s stability and efficacy in certain environments. Additionally, this compound is usually shipped with an inhibitor such as tert-butyl catechol added to prevent its polymerization if contaminated or subjected to heat .
Biochemical Analysis
Biochemical Properties
It is known that it is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives
Cellular Effects
The cellular effects of 4-Methylstyrene are not well-studied. It is known that it can have toxic effects on cells. For instance, it has been reported to cause skin irritation, serious eye irritation, and respiratory irritation
Molecular Mechanism
It is formed as a by-product of the Cumene process, where cumene is converted to its radical through a reaction with oxygen
Temporal Effects in Laboratory Settings
It is known that it is a flammable liquid and vapor, and it may be fatal if swallowed and enters airways
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been reported to cause behavioral changes and respiratory depression in rats and mice at high doses
Metabolic Pathways
It is known that it is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives
Transport and Distribution
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylstyrene can be synthesized through various methods. One common synthetic route involves the Wittig reaction . In this method, methyltriphenylphosphonium iodide reacts with potassium carbonate in 1,2-dimethoxyethane under an inert atmosphere. The resulting product is then reacted with 4-methylbenzaldehyde at 80°C for 24 hours .
Industrial Production Methods: In industrial settings, this compound is often produced by the dehydrogenation of 4-ethyltoluene . This process involves heating 4-ethyltoluene in the presence of a catalyst, typically a metal oxide, to remove hydrogen and form this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methylstyrene undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of catalysts or initiators, forming poly(this compound).
Oxidation: It can be oxidized to form 4-methylbenzaldehyde or 4-methylbenzoic acid.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Polymerization: Catalysts like acids or radical initiators.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products:
Polymerization: Poly(this compound).
Oxidation: 4-methylbenzaldehyde, 4-methylbenzoic acid.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Comparison with Similar Compounds
Styrene: Similar structure but lacks the methyl group at the para position.
α-Methylstyrene: Similar structure but has a methyl group at the alpha position.
Vinyl toluene: A mixture of isomers, including 4-Methylstyrene.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other styrene derivatives. Its para-methyl substitution makes it more reactive in certain polymerization and substitution reactions, providing unique advantages in industrial and research applications .
Properties
IUPAC Name |
1-ethenyl-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-3-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBJTVDPSNHSKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10, Array | |
Record name | P-METHYLSTYRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7336 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-VINYL TOLUENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54193-24-7, 24936-41-2 | |
Record name | Benzene, 1-ethenyl-4-methyl-, homopolymer, syndiotactic | |
Source | CAS Common Chemistry | |
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Record name | Poly(p-methylstyrene) | |
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DSSTOX Substance ID |
DTXSID3020889 | |
Record name | 4-Methylstyrene | |
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Molecular Weight |
118.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-methylstyrene appears as a clear colorless liquid with an aromatic odor. Usually shipped with an inhibitor such as tert-butyl catechol added May polymerize if contaminated or subjected to heat. If polymerization takes place inside a closed container, the container may rupture violently. Vapors irritate the mucous membranes. Less dense than water and insoluble in water. Hence floats on water. Used in making plastics, especially as a monomer for polyesters., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | P-METHYLSTYRENE | |
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Record name | Benzene, 1-ethenyl-4-methyl- | |
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Record name | 4-Vinyltoluene | |
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Record name | 4-VINYL TOLUENE | |
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Boiling Point |
172 °C, 173 °C | |
Record name | 4-Vinyltoluene | |
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Record name | 4-VINYL TOLUENE | |
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Flash Point |
125 to 127 °F (NFPA, 2010), 52.8 °C, 46 °C (115 °F) - closed cup, 46 °C c.c. | |
Record name | P-METHYLSTYRENE | |
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Record name | 4-Vinyltoluene | |
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Record name | 4-Vinyltoluene | |
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Record name | 4-VINYL TOLUENE | |
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Solubility |
In water, 89 mg/L at 25 °C, Insoluble in water, Soluble in benzene, Solubility in water, mg/l at 25 °C: 89 (practically insoluble) | |
Record name | 4-Vinyltoluene | |
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Record name | 4-VINYL TOLUENE | |
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Density |
0.9173 g/cu cm at 25 °C, 0.92 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
Record name | 4-Vinyltoluene | |
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Record name | 4-VINYL TOLUENE | |
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Vapor Density |
Relative vapor density (air = 1): 4.1 | |
Record name | 4-VINYL TOLUENE | |
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Vapor Pressure |
1.81 [mmHg], 1.81 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.24 | |
Record name | 4-Vinyltoluene | |
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Record name | 4-Vinyltoluene | |
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Record name | 4-VINYL TOLUENE | |
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Impurities |
3% meta-vinyltoluene, 0.2% ortho-vinyltoluene | |
Record name | 4-Vinyltoluene | |
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Color/Form |
Liquid | |
CAS No. |
622-97-9, 1319-73-9 | |
Record name | P-METHYLSTYRENE | |
Source | CAMEO Chemicals | |
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Record name | p-Methylstyrene | |
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Record name | 4-Vinyltoluene | |
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Record name | Methylstyrene, mixed isomers | |
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Record name | Benzene, 1-ethenyl-4-methyl- | |
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Record name | 4-Methylstyrene | |
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Record name | 4-methylstyrene | |
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Record name | Methylstyrene, mixed isomers | |
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Record name | 4-VINYLTOLUENE | |
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Record name | 4-Vinyltoluene | |
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Melting Point |
-37.8 °C, -34 °C | |
Record name | 4-Vinyltoluene | |
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Record name | 4-VINYL TOLUENE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of p-methylstyrene?
A1: p-Methylstyrene (4-methylstyrene) has a molecular formula of C9H10 and a molecular weight of 118.18 g/mol.
Q2: Are there any characteristic spectroscopic data points for p-methylstyrene?
A: Yes, p-methylstyrene exhibits characteristic peaks in various spectroscopic analyses. For example, the proton NMR spectrum of poly(isobutylene-co-p-methylstyrene) shows specific signals associated with p-methylstyrene sequence distribution. The methine proton resonance of the BSB triad sequence is observed and can be used to calculate its contribution to the copolymer microstructure. []
Q3: What are the typical applications of p-methylstyrene in polymer chemistry?
A: p-Methylstyrene is a valuable monomer for synthesizing various polymers, including homopolymers, copolymers, and block copolymers. It is often incorporated into polymers to modify their properties, such as glass transition temperature, crystallinity, and mechanical strength. [, , , , , , , ]
Q4: How does p-methylstyrene influence the properties of syndiotactic polystyrene?
A: Incorporating p-methylstyrene comonomer units into syndiotactic polystyrene (sPS) can significantly alter its polymorphic behavior. Increasing p-methylstyrene content favors the formation of the α-form over the β-form during both solution and melt crystallization. [] This preference seems to be driven by both kinetic and thermodynamic factors. [] Additionally, the presence of p-methylstyrene can destabilize the clathrate δ-form of sPS. []
Q5: Can p-methylstyrene be used to create functionalized thermoplastic elastomers?
A: Yes, p-methylstyrene can be used to synthesize functionalized thermoplastic elastomers. For example, a poly(p-methylstyrene-co-styrene)-block-poly(ethylene-co-butene)-block-poly(p-methylstyrene-co-styrene) thermoplastic elastomer can be synthesized by anionic polymerization followed by hydrogenation. [] The p-methylstyrene units in the end blocks can be selectively brominated for further functionalization. []
Q6: Can p-methylstyrene participate in chain transfer reactions during olefin polymerization?
A: Yes, p-methylstyrene can act as a chain transfer agent during metallocene-catalyzed olefin polymerization. For instance, in propylene polymerization using rac-Me(2)SiZrCl(2)/MAO, the presence of p-methylstyrene leads to a decrease in polypropylene molecular weight, indicating chain transfer to the p-methylstyrene. []
Q7: How does the reactivity of p-methylstyrene compare to other styrene derivatives in copolymerization reactions?
A: p-Methylstyrene generally exhibits higher reactivity than styrene and its ortho- and meta-substituted derivatives in copolymerization reactions with ethylene, especially when using metallocene catalysts with constrained ligand geometry. [] This enhanced reactivity is attributed to a cationic coordination mechanism and a spatially open catalytic site in these catalysts. []
Q8: How does the presence of a para-methyl substituent in p-methylstyrene affect its reactivity compared to styrene?
A: The electron-donating nature of the para-methyl substituent in p-methylstyrene increases its electron density compared to styrene. This difference in electronic character influences their reactivity in polymerization reactions. Studies on free radical polymerization using 2-cyano-2-propyl radicals showed that p-methylstyrene exhibits a lower rate of initiation compared to styrene, likely due to the electron-donating effect of the methyl group. []
Q9: How can the stability of gold nanoparticles be enhanced in a polymer matrix?
A: The stability of gold nanoparticles (AuNPs) can be improved by incorporating them into a polymer matrix like poly(p-methylstyrene). The polymer can act as a stabilizer, preventing aggregation of the nanoparticles. Specifically, poly(p-methylstyrene) containing multiple thioether groups on the side chains can be used to chemisorb onto the AuNP surface, forming a stable nanocomposite. []
Q10: What analytical techniques are commonly used to characterize p-methylstyrene-containing polymers?
A: Various techniques are employed to characterize p-methylstyrene-containing polymers, including nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and Fourier transform infrared (FTIR) spectroscopy. These techniques provide information about the polymer's structure, molecular weight, thermal properties, and composition. [, , , , , , ]
Q11: Are there any alternative monomers that can be used in place of p-methylstyrene in specific applications?
A: Yes, depending on the desired polymer properties and application, alternative monomers such as styrene, α-methylstyrene, 4-methoxystyrene, butadiene, isoprene, and other styrene derivatives can be considered as potential substitutes for p-methylstyrene. [, , , , , , , ] The choice of an alternative monomer would depend on factors like reactivity ratios, desired glass transition temperature, and compatibility with other components in the final product.
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